molecular formula C₂₆H₃₆D₆O₄ B1164427 22-Oxacalcitriol-d6

22-Oxacalcitriol-d6

カタログ番号: B1164427
分子量: 424.65
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

22-Oxacalcitriol-d6, also known as this compound, is a useful research compound. Its molecular formula is C₂₆H₃₆D₆O₄ and its molecular weight is 424.65. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Clinical Applications

Secondary Hyperparathyroidism Management
22-Oxacalcitriol-d6 is primarily utilized in the treatment of secondary hyperparathyroidism (SHPT), particularly in patients with chronic kidney disease. Its pharmacological profile includes rapid clearance from circulation and effective tissue distribution, which allows for sustained action within parathyroid cells. Clinical studies indicate that it effectively reduces parathyroid hormone (PTH) levels, comparable to calcitriol, while demonstrating superior effects on bone metabolism .

Safety Profile
Compared to traditional vitamin D analogs, this compound presents a favorable safety profile. It does not significantly alter serum calcium or phosphorus levels, reducing the risk of hypercalcemia and associated complications. This characteristic makes it an attractive option for long-term management of SHPT in chronic kidney disease patients .

Anti-Angiogenic Properties

Recent research has highlighted the anti-angiogenic properties of this compound. Studies have shown that it can inhibit choriocapillaris development in zebrafish models and reduce neovascularization in mouse models of retinal diseases. This suggests its potential application in treating ocular conditions characterized by pathological angiogenesis, such as age-related macular degeneration (AMD) .

Mechanism of Action
The anti-angiogenic effect is mediated through the modulation of vascular endothelial growth factor (VEGF) pathways, leading to reduced endothelial cell proliferation and migration. In vitro studies have demonstrated that this compound exhibits less off-target activity compared to calcitriol, making it a promising candidate for targeted therapies in ocular neovascular diseases .

Table 1: Summary of Key Research Findings on this compound

Study ReferenceApplication AreaKey Findings
Secondary HyperparathyroidismEffective reduction of PTH levels; safety profile superior to calcitriol.
Ocular NeovascularizationInduces anti-angiogenic effects; reduced lesion volume in laser-induced choroidal neovascularization models.
Chronic Kidney DiseasePrevents progressive glomerulosclerosis without affecting calcium and phosphorus metabolism.

特性

分子式

C₂₆H₃₆D₆O₄

分子量

424.65

同義語

(1R,3S,5Z)-4-Methylene-5-[(2E)-2-[(1S,3aS,7aS)-octahydro-1-[(1S)-1-(3-hydroxy-3-methylbutoxy-d6)ethyl]-7a-methyl-4H-inden-4-ylidene]ethylidene]-1,3-cyclohexanediol;  1α,25-Dihydroxy-22-oxavitamin D3-d6;  22-Oxa-1,25-dihydroxyvitamin D3-d6;  22-Oxa-1α,25

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。